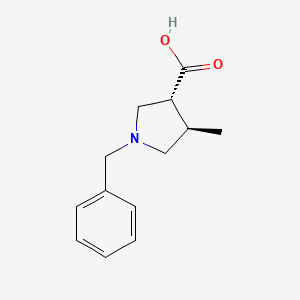

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Description

(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position and a methyl substituent at the 4-position of the pyrrolidine ring. Its stereochemistry (3R,4R) distinguishes it from other diastereomers, influencing its physicochemical and biological properties.

- Molecular Formula: Likely C₁₃H₁₇NO₂ (based on the hydrochloride salt, C₁₃H₁₈ClNO₂, in ).

- Methyl group at C4: Introduces steric effects and modulates ring conformation. Carboxylic acid at C3: Provides hydrogen-bonding capacity and acidity (pKa ~2–3).

The compound’s synthesis likely involves benzylation of pyrrolidine precursors (analogous to methods in ) or chiral resolution techniques to achieve the (3R,4R) configuration.

Properties

IUPAC Name |

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUPOQGHGMIUFC-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604798-82-5 | |

| Record name | (3R,4R)-4-Methyl-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604798-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpyrrolidin-3-one.

Formation of Intermediate: The benzylamine reacts with 4-methylpyrrolidin-3-one under basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a series of oxidation reactions.

Industrial Production Methods: Industrial production methods for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid derivatives.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications in scientific research:

Organic Synthesis

- Chiral Building Block : It serves as a key chiral building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile for synthesizing different compounds.

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential therapeutic properties. It acts as an intermediate in the synthesis of drugs targeting neurological disorders such as epilepsy and neurodegenerative diseases .

- Therapeutic Uses : Research indicates that similar compounds have shown efficacy in treating conditions like anxiety, pain, and various neurological disorders .

Biochemical Studies

- Ligand for Enzyme Studies : The compound is utilized as a ligand to study enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms of action.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related pyrrolidine derivatives in models of cerebral ischemia. Results indicated that these compounds could reduce neuronal damage and improve recovery outcomes post-injury, suggesting potential applications in stroke treatment .

Case Study 2: Synthesis of Bioactive Molecules

Research focused on synthesizing bioactive molecules using (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid as an intermediate demonstrated its effectiveness in creating compounds with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

(3R,4S)-1-Cbz-4-Methylpyrrolidine-3-carboxylic Acid ()

- Molecular Formula: C₁₄H₁₇NO₄.

- Key Differences :

- Stereochemistry : C4 (S-configuration vs. R in the target compound).

- Protecting Group : Cbz (benzyloxycarbonyl) at N1 instead of benzyl.

- Impact :

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic Acid ()

- Molecular Formula : C₂₂H₂₂F₃N₃O₅.

- Key Differences :

- Benzodioxolyl substituent at C4 (electron-rich aromatic system).

- Ureido-methyl group at C3.

- Impact :

Substituent Variations

(3R,4S)-4-Ethylpyrrolidine-3-carboxylic Acid Derivatives ()

- Molecular Formula: C₁₅H₁₉NO₄.

- Key Differences :

- Ethyl group at C4 (vs. methyl in the target compound).

- Impact :

(3R,4S)-4-(4-Cyanophenyl)pyrrolidine-3-carboxylic Acid (BP 1530, )

- Molecular Formula : C₁₂H₁₂N₂O₂.

- Key Differences: 4-Cyanophenyl substituent at C4 (electron-withdrawing group).

- Lower lipophilicity compared to benzyl/methyl analogs .

Biological Activity

Overview

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and biological research. Its structure features a pyrrolidine ring with a benzyl group, a methyl group, and a carboxylic acid group, which contribute to its biological activity and potential therapeutic applications. This article explores the compound's biological mechanisms, interactions with enzymes and receptors, and its potential in drug development.

Chemical Structure and Properties

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 604798-82-5

The stereochemistry of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is crucial for its biological activity, influencing how it interacts with biological targets.

The biological activity of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid primarily involves its role as a ligand in enzyme-substrate interactions. It can modulate various biochemical pathways through:

- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, impacting metabolic processes.

- Receptor Modulation : It can interact with receptors to influence signaling pathways.

Research indicates that the compound's binding affinity is significantly affected by its stereochemistry, which enhances its specificity for biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Acts as a ligand for various enzymes; potential for modulating enzyme activity. |

| Receptor Binding | Potential to bind to specific receptors, influencing cellular signaling pathways. |

| Therapeutic Potential | Investigated for use in treating conditions related to central nervous system activity and metabolic disorders. |

Case Studies and Research Findings

- Neuropharmacology :

- Metabolic Pathways :

- Drug Development :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology : Multi-step synthesis involving protective group strategies (e.g., benzyl or tert-butoxycarbonyl groups) and chiral resolution. For example:

- Step 1 : Hydrolysis of methyl esters under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) to yield the carboxylic acid .

- Step 2 : Purification via pH adjustment (e.g., NaOH to pH 6.5) and solvent extraction (e.g., isopropanol/dichloromethane) .

- Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., palladium diacetate with tert-butyl XPhos) to retain (3R,4R) configuration during coupling reactions .

- Validation : Chiral HPLC or NMR analysis (e.g., comparison of coupling constants for diastereotopic protons) .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

- Techniques :

- NMR Spectroscopy : Assign peaks for methyl groups (δ ~1.2–1.5 ppm) and benzyl protons (δ ~7.2–7.4 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns and UV detection .

- Example Data :

| Technique | Key Observations |

|---|---|

| <sup>1</sup>H NMR | δ 2.56 (s, 3H, CH3), δ 3.8–4.2 (m, 2H, pyrrolidine protons) |

| ESI-MS | m/z 311.1 ([M+H]<sup>+</sup>) |

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict biological activity?

- Approach :

- Density Functional Theory (DFT) : Calculate energy barriers for stereochemical inversion during synthesis .

- Molecular Docking : Screen against targets (e.g., enzymes with pyrrolidine-binding pockets) using software like AutoDock .

- Case Study : Analogous compounds (e.g., pyrazole-carboxylic acids) show anti-proliferative activity via mTOR inhibition, suggesting similar mechanisms for the target compound .

Q. How do conflicting data on reaction yields from different synthetic methods inform protocol optimization?

- Analysis :

- Catalyst Comparison : Palladium diacetate vs. copper catalysts may yield 60–78% vs. 40–50% efficiency in analogous reactions .

- Solvent Effects : Polar aprotic solvents (DMF) improve cyclization vs. toluene for sterically hindered intermediates .

Q. What strategies address challenges in isolating the compound from byproducts during large-scale synthesis?

- Solutions :

- Crystallization : Use ethanol/ethyl acetate mixtures to precipitate the product selectively .

- Chromatography : Normal-phase silica gel for polar impurities or reversed-phase for non-polar contaminants .

- Data :

| Step | Yield Improvement |

|---|---|

| Initial Isolation | 60% |

| Ethanol Recrystallization | 85% |

Contradictions in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.